molecular formula C19H21F3N2O3S B11106618 N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Cat. No.: B11106618
M. Wt: 414.4 g/mol
InChI Key: SSLHGIKXNKYSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an isobutyl group, a phenylsulfonyl group, and a trifluoromethyl group attached to an anilinoacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the anilinoacetamide backboneThe isobutyl group is then introduced via alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl and trifluoromethyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The isobutyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Isobutyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21F3N2O3S

Molecular Weight

414.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C19H21F3N2O3S/c1-14(2)12-23-18(25)13-24(28(26,27)17-9-4-3-5-10-17)16-8-6-7-15(11-16)19(20,21)22/h3-11,14H,12-13H2,1-2H3,(H,23,25)

InChI Key

SSLHGIKXNKYSHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.